1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules, and a morpholine ring, which is known for its versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with benzyl chloride to form 1-benzyl-1H-benzimidazole. This intermediate is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield N-oxides, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a ligand for binding to specific proteins or enzymes.
Medicine: Preliminary studies suggest it may have antimicrobial or anticancer properties.
Industry: It can be used as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole: Known for its versatility in chemical reactions and potential biological activity.
1-benzyl-2-(piperidin-4-ylmethyl)-1H-benzimidazole: Similar structure but with a piperidine ring instead of morpholine, which may alter its reactivity and biological properties.
1-benzyl-2-(pyrrolidin-4-ylmethyl)-1H-benzimidazole:
Uniqueness
This compound is unique due to the presence of both the benzimidazole core and the morpholine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-6-16(7-3-1)14-22-18-9-5-4-8-17(18)20-19(22)15-21-10-12-23-13-11-21/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSIXLDADIEHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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